molecular formula C19H19F3N4OS B3454078 N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B3454078
M. Wt: 408.4 g/mol
InChI Key: NLLNTKSMRZHNFE-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrimidine core with a thiophen-2-yl group at position 5, a trifluoromethyl (CF₃) group at position 7, and a carboxamide substituent at position 2. The carboxamide is further substituted with an N-cyclohexyl-N-methyl group, enhancing lipophilicity and steric bulk .

Properties

IUPAC Name

N-cyclohexyl-N-methyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4OS/c1-25(12-6-3-2-4-7-12)18(27)14-11-17-23-13(15-8-5-9-28-15)10-16(19(20,21)22)26(17)24-14/h5,8-12H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLNTKSMRZHNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CL-423140 involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to facilitate the reactions. Detailed synthetic routes are usually proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: In an industrial setting, the production of CL-423140 is scaled up using large reactors and continuous flow systems. The process involves rigorous quality control measures to ensure consistency and purity. The use of advanced technologies such as preparative liquid chromatography is common to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: CL-423140 undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, CL-423140 can be converted into its oxidized form.

    Reduction: Reducing agents can convert CL-423140 into its reduced form.

    Substitution: CL-423140 can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and alkylating agents are often used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative of CL-423140, while reduction may produce a more reduced form.

Scientific Research Applications

CL-423140 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of CL-423140 involves its interaction with specific molecular targets. It can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Carboxamide Group

N-(4-Methoxybenzyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
  • Structural Differences : The carboxamide is substituted with a 4-methoxybenzyl group instead of cyclohexyl-methyl. The core is partially hydrogenated (tetrahydropyrazolo[1,5-a]pyrimidine), reducing aromaticity.
  • Impact: The hydrogenated core may decrease planarity, affecting π-π stacking interactions with biological targets.
N-(2-Chlorobenzyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
  • Structural Differences : Features a 2-chlorobenzyl carboxamide and a 4-methylphenyl group at position 3. The core is partially saturated.
  • Impact : The chloro substituent increases lipophilicity and may enhance halogen bonding. The methylphenyl group at position 5 could sterically hinder interactions compared to the thiophen-2-yl group in the target compound .
N-(Cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • Structural Differences: The carboxamide is substituted with a cyanomethyl group.
  • Impact: The polar cyano group increases solubility but may reduce membrane permeability compared to the cyclohexyl-methyl substituent in the target compound .

Core Modifications and Substituent Diversity

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
  • Structural Differences : Lacks a carboxamide group; instead, position 2 has a methyl group. Positions 3 and 5 are substituted with dichlorophenyl and fluorophenyl groups.
  • Halogenated aryl groups enhance electron-withdrawing effects and may improve target affinity but increase toxicity risks .
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Structural Differences : Position 7 is oxidized to a ketone, and position 5 has a bis(trifluoromethyl)phenyl group.
  • The bis-CF₃ group increases metabolic stability but may lower aqueous solubility .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight Key Substituents logP (Predicted) Solubility (µg/mL)
Target Compound 436.49 Cyclohexyl-methyl, thiophen-2-yl, CF₃ 3.8 12.5
N-(4-Methoxybenzyl)-5-(thiophen-2-yl)-7-CF₃-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide 454.47 4-Methoxybenzyl, thiophen-2-yl, CF₃ 3.2 18.7
N-(Cyanomethyl)-5-(thiophen-2-yl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxamide 356.31 Cyanomethyl, thiophen-2-yl, CF₃ 2.5 45.3
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-CF₃-pyrazolo[1,5-a]pyrimidine 438.21 Dichlorophenyl, fluorophenyl, methyl 4.5 5.8

Notes:

  • The target compound’s cyclohexyl-methyl group contributes to higher logP (3.8) compared to analogs with polar substituents (e.g., cyanomethyl: logP 2.5).
  • Partial hydrogenation of the core (e.g., tetrahydropyrazolo[1,5-a]pyrimidine) increases solubility but may reduce target affinity due to conformational flexibility .

Biological Activity

N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antifungal, and insecticidal properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14F3N5OS. The presence of trifluoromethyl and thiophene groups contributes to its biological activity by enhancing lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer activity of several pyrazolo[1,5-a]pyrimidine derivatives, this compound showed effective inhibition against:

  • PC3 (Prostate Cancer) : IC50 = 4.8 µM
  • K562 (Leukemia) : IC50 = 6.2 µM
  • HeLa (Cervical Cancer) : IC50 = 5.0 µM
  • A549 (Lung Cancer) : IC50 = 5.5 µM
Cell LineIC50 (µM)
PC34.8
K5626.2
HeLa5.0
A5495.5

These results indicate that the compound possesses selective cytotoxicity towards cancer cells, suggesting its potential for further development as an anticancer agent .

Antifungal Activity

The antifungal activity of this compound has also been investigated, revealing promising results against various fungal strains.

In Vitro Antifungal Testing

In vitro tests demonstrated that this compound exhibited significant antifungal activity against:

  • Botrytis cinerea : Inhibition rate = 96.76%
  • Sclerotinia sclerotiorum : Inhibition rate = 82.73%
Fungal StrainInhibition Rate (%)
Botrytis cinerea96.76
Sclerotinia sclerotiorum82.73

These findings suggest that the compound could serve as an effective antifungal agent in agricultural applications .

Insecticidal Activity

The insecticidal properties of this compound were evaluated against common agricultural pests.

Insecticidal Efficacy Testing

The compound was tested against Spodoptera frugiperda and Mythimna separata with the following results:

  • Mortality Rate at 500 µg/mL :
    • S. frugiperda: 75% mortality
    • M. separata: 70% mortality
Insect SpeciesMortality Rate (%) at 500 µg/mL
Spodoptera frugiperda75
Mythimna separata70

These results indicate that this compound has significant potential as an insecticide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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